molecular formula C10H9BrN2O2 B13009831 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine

Cat. No.: B13009831
M. Wt: 269.09 g/mol
InChI Key: LCOBZNUZVVXPFW-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specific catalysts and reagents to facilitate the cyclization and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

LCOBZNUZVVXPFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CN=C(O2)N

Origin of Product

United States

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